

Bellendine: A Technical Guide to its Physico-chemical Properties and Analysis

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Compound of Interest

Compound Name: *Bellendine*

Cat. No.: *B1203953*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Bellendine is a naturally occurring alkaloid and the first to be isolated from a member of the Proteaceae plant family, specifically from the flowers of *Bellendena montana*, a plant endemic to Tasmania.^[1] Its unique γ -pyrrolotropane structure was determined via spectroscopic characterization and confirmed by X-ray crystallography.^{[1][2]} As a member of the diverse alkaloid class of compounds, which are known for their wide range of pharmacological activities, understanding the physico-chemical properties of **Bellendine** is fundamental for any research into its potential therapeutic applications.^[3] This document provides a comprehensive overview of the known properties of **Bellendine**, details common experimental protocols for its analysis, and illustrates key workflows relevant to its study.

Physico-chemical Properties

The fundamental physico-chemical characteristics of **Bellendine** are summarized below. While key identifiers and solubility data are established, other specific values such as melting point, boiling point, pKa, and logP are not widely reported in the available literature.

Table 1: Summary of **Bellendine** Physico-chemical Data

Property	Value	Source
CAS Number	32152-73-1	[1]
Molecular Formula	C ₁₂ H ₁₅ NO ₂	[1][4]
Molecular Weight	205.26 g/mol	[1]
Appearance	Needles	[1]
Compound Type	Alkaloid (γ-pyrone tropine)	[1][2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[1]
SMILES	<chem>CC1=COC2=C(C1=O)C3CCC(C2)N3C</chem>	[1]
Standard InChIKey	ODQUOOUDMCGJCX-UHFFFAOYSA-N	[1]
Storage	Desiccate at -20°C. Stock solutions can be stored below -20°C for several months.	[1]

Experimental Protocols & Methodologies

Detailed experimental protocols for **Bellendine** are not explicitly published. However, standard methodologies for the extraction, isolation, and characterization of alkaloids from plant sources are well-established and directly applicable.

General Alkaloid Extraction and Isolation

This protocol outlines a typical procedure for extracting alkaloids like **Bellendine** from its source, *Bellendena montana*. The process relies on the basic nature of alkaloids to separate them from other plant metabolites.

- **Preparation of Plant Material:** The plant material (e.g., flowers, leaves) is dried and ground into a fine powder to maximize surface area for solvent extraction.

- **Maceration:** The powdered material is macerated with a suitable non-polar organic solvent (e.g., chloroform, dichloromethane) in an alkaline medium. The medium is typically basified with ammonia or sodium carbonate to ensure the alkaloids are in their free base form, which is soluble in organic solvents.
- **Acidic Extraction:** The organic solvent containing the crude extract is then filtered and partitioned against an acidic aqueous solution (e.g., 5% HCl or H₂SO₄). This step protonates the nitrogen atom of the alkaloids, forming salts that are soluble in the aqueous phase, while neutral and acidic impurities remain in the organic phase.
- **Basification and Re-extraction:** The acidic aqueous layer is separated, cooled, and then basified (e.g., with NaOH or NH₄OH) to regenerate the free base form of the alkaloids, causing them to precipitate. The free bases are then re-extracted back into a fresh non-polar organic solvent (e.g., chloroform).
- **Purification:** The resulting organic extract, rich in alkaloids, is washed, dried, and the solvent is evaporated under reduced pressure to yield a crude alkaloid mixture. This mixture can then be subjected to further purification by techniques such as column chromatography or preparative HPLC to isolate pure **Bellendine**.

Physico-chemical Characterization

Once isolated, the identity, purity, and structure of **Bellendine** are confirmed using a suite of analytical techniques.

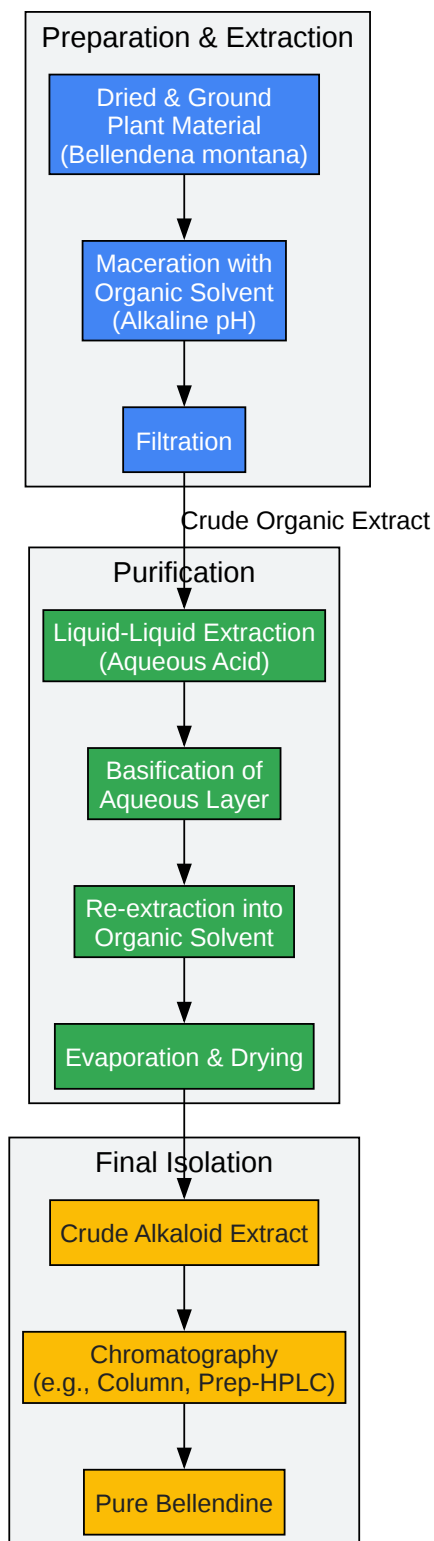
- **Purity Analysis (HPLC):** High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the isolated compound.
 - **Mobile Phase:** A gradient system of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is commonly used.
 - **Stationary Phase:** A C18 reverse-phase column is typical.
 - **Detection:** UV detection at a wavelength appropriate for the chromophore in **Bellendine**. A purity of >98% is standard for research-grade material.^[1]

- **Molecular Weight Determination (MS):** Mass Spectrometry (MS) is employed to confirm the molecular weight of the compound.^[1]
 - **Ionization Method:** Electrospray ionization (ESI) is a common technique that provides the molecular ion peak ($[M+H]^+$), confirming the molecular weight of 205.26.
- **Structural Elucidation (NMR):** Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the detailed chemical structure.^[1]
 - ^1H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.
 - ^{13}C NMR: Provides information on the carbon skeleton of the molecule.
 - 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the precise connectivity between atoms, confirming the unique γ -pyronotropane skeleton of **Bellendine**.
- **Melting Point Determination:**
 - The melting point of a solid crystalline sample like **Bellendine** can be determined using a capillary melting point apparatus. A small amount of the dried, crystalline solid is packed into a capillary tube, which is then heated at a controlled rate. The temperature range over which the solid melts is recorded. A sharp melting range typically indicates high purity.

Key Workflows and Processes

The following diagrams illustrate standardized workflows relevant to the study of **Bellendine**, from its initial extraction to its final analytical characterization.

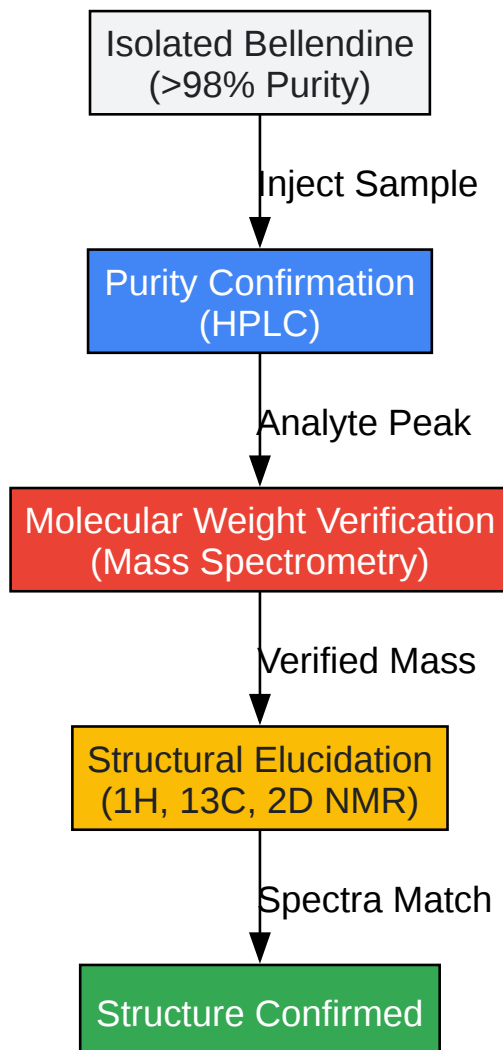
General Workflow for Alkaloid Extraction and Isolation



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Caption: A generalized workflow for the extraction and isolation of **Bellendine**.

Workflow for Physico-chemical Characterization of Bellendine



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Caption: Standard analytical workflow for the characterization of isolated **Bellendine**.

Biological Context

While extensive pharmacological studies on **Bellendine** are limited, it has been identified as a key biomarker in metabolomics studies. For instance, **Bellendine** was observed as a cold shock biomarker in *Pseudomonas syringae*, suggesting a role in the bacterium's response to low-temperature environments.[1] Further research is required to determine if **Bellendine** possesses any significant biological activity or interacts with specific signaling pathways in mammalian systems, which would be a prerequisite for its consideration in drug development.

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